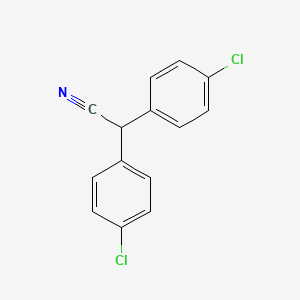

双(对氯苯基)乙腈

描述

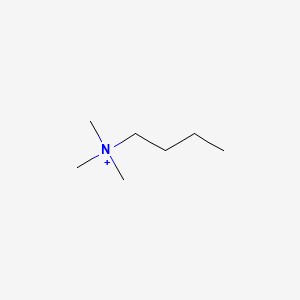

Synthesis Analysis

The synthesis of bis(p-chlorophenyl)acetonitrile, sometimes derived from DDT, involves complex chemical reactions. For instance, it has been reported to form along with other products from DDT in the presence of biologically-active anaerobic sewage sludge (Albone, Eglinton, Evans, & Rhead, 1972). Another method involves the treatment of acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized reaction conditions, although this produces a different, yet structurally related, compound (Braun et al., 2007).

Molecular Structure Analysis

The molecular structure of bis(p-chlorophenyl)acetonitrile and related compounds has been extensively studied. The crystal and molecular structure of zwitterionic λ5-spirosilicates, for example, shows remarkable Si—C cleavage and a unique coordination polyhedron (Tacke et al., 1991).

Chemical Reactions and Properties

Bis(p-chlorophenyl)acetonitrile participates in various chemical reactions, leading to the formation of different complexes and compounds. For instance, its reaction in the synthesis of metal complexes illustrates its reactivity and ability to form stable chemical structures with metals (Sadeek et al., 2015).

Physical Properties Analysis

The physical properties of bis(p-chlorophenyl)acetonitrile, such as crystallization behavior, solubility, and phase transitions, are influenced by its molecular structure and environmental conditions. The solvate structures and the crystalline phase of related compounds provide insight into the physical properties of bis(p-chlorophenyl)acetonitrile derivatives (Liou, Liu, & Wang, 1994).

科学研究应用

-

Organic Synthesis

- Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Results or Outcomes : Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc.

-

Toxicity and Endocrine Effects

- Summary of Application : Some DDT metabolites, including p,p′-2,2-bis(chlorophenyl)acetonitrile (DDCN), have been studied for their cytotoxicity, dioxin-like activity, and estrogenicity .

- Methods of Application : Cytotoxicity was measured by neutral red retention with the permanent cell line RTG-2 of rainbow trout (Oncorhynchus mykiss). Dioxin-like activity was determined using the 7-ethoxyresorufin-O-deetylase assay. The estrogenic potential was tested in a dot blot/RNAse protection-assay with primary hepatocytes from male rainbow trout (O. mykiss) and in a yeast estrogen screen (YES) assay .

- Results or Outcomes : All DDT metabolites tested revealed a clear dose–response relationship for cytotoxicity in RTG-2 cells, but no dioxin-like activities with RTL-W1 cells . The dot blot/RNAse protection-assay demonstrated that the highest non-toxic concentrations of these DDT metabolites (50 μM) had vitellogenin-induction potentials comparable to the positive control (1 nM 17β-estradiol) .

-

Electrochemical Reactions

- Summary of Application : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

- Methods of Application : Acetonitrile can be used in electrochemical conversions due to its good conductivity and environmentally friendly features . It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

-

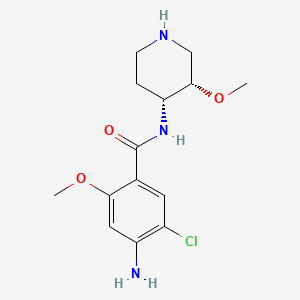

Pharmaceutical Applications

- Summary of Application : Indole derivatives, which can be synthesized from acetonitrile, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Various natural compounds contain indole as parent nucleus for example tryptophan .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Cyanomethylation

- Summary of Application : Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

- Methods of Application : Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc .

- Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

-

Environmental Toxicology

- Summary of Application : Some DDT metabolites, including p,p′-2,2-bis(chlorophenyl)acetonitrile (DDCN), have been found in environmental samples in Germany such as in sediments from the Mulde River .

- Methods of Application : The presence of these compounds in the environment is typically detected through various analytical chemistry techniques .

- Results or Outcomes : The detection of these compounds in environmental samples indicates their persistence and potential for bioaccumulation, which may have implications for environmental health .

属性

IUPAC Name |

2,2-bis(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHYJUXPOOLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175144 | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(P-chlorophenyl)acetonitrile | |

CAS RN |

20968-04-1 | |

| Record name | p,p'-Ddcn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

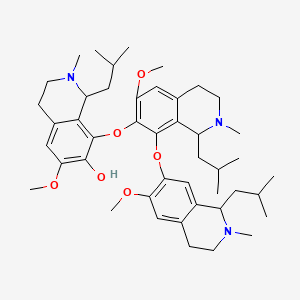

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

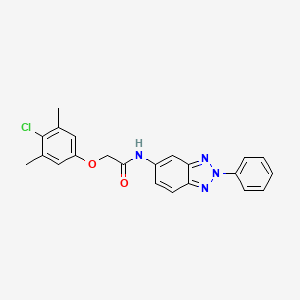

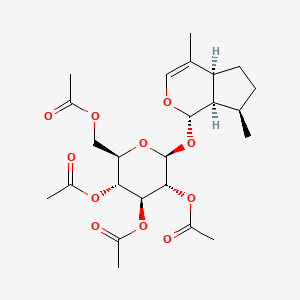

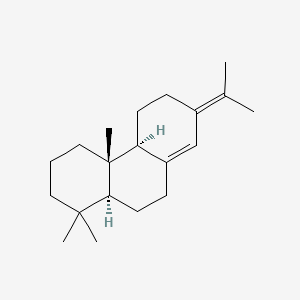

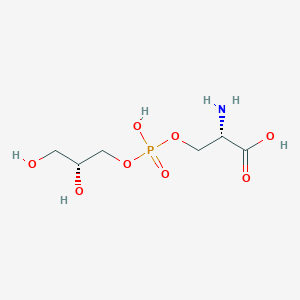

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)

![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1209464.png)